O-去(环丙基甲基)-O-丁基贝他洛尔盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is a drug that belongs to the beta-blocker class of medications. It is commonly used to treat hypertension, angina, and heart failure.

科学研究应用

Nanoformulations for Ocular Drug Delivery

Betaxolol Hydrochloride has been critically evaluated for its use in nanoformulations aimed at treating glaucoma. Researchers have developed multifunctional nanoparticles that prolong the retention time of the drug on the ocular surface, thereby improving bioavailability . These nanoparticles, constructed by ion cross-linking-solvent evaporation method, exhibit two-step release properties, higher viscosity, and a slower pre-corneal diffusion rate, which results in longer pre-corneal retention time compared to conventional Betaxolol solutions .

Proniosomes for Enhanced Drug Delivery

The compound has been formulated into proniosomes, which are compact liquid crystalline structures that convert to niosomes upon hydration. This formulation aims to overcome the disadvantages of liposomes and niosomes, offering a sustained drug delivery system. The proniosomes containing Betaxolol Hydrochloride have been optimized using a three square factorial design, showing high drug content and entrapment efficacy . This approach enhances oral bioavailability and provides a protective shield for sensitive drug molecules .

Analytical Method Development and Validation

Betaxolol EP Impurity E is utilized in analytical method development and method validation (AMV). It plays a crucial role in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Betaxolol . This impurity standard is essential for ensuring the purity, potency, and quality of Betaxolol formulations.

Ocular Hypertension and Open-Angle Glaucoma Treatment

The compound is actively researched for its efficacy in treating ocular hypertension and open-angle glaucoma. By encapsulating the drug in vesicular systems like niosomes, it can be targeted to specific areas, reducing the rate of drug clearance and minimizing side effects .

Reference Standard for Pharmacopoeia

As a reference standard, Betaxolol EP Impurity E is used in laboratory tests prescribed by the European Pharmacopoeia. It serves as a benchmark for the quality assessment of pharmaceutical products containing Betaxolol .

作用机制

Target of Action

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride, also known as R44AXK66UW or Betaxolol EP Impurity E, is a derivative of Betaxolol . Betaxolol primarily targets the beta-1-adrenergic receptors in the heart and vascular smooth muscle . These receptors play a crucial role in regulating heart rate and blood pressure .

Mode of Action

R44AXK66UW, similar to Betaxolol, acts by selectively blocking the stimulation of beta-1-adrenergic receptors by catecholamines . This blockade inhibits the action of the sympathetic nervous system on the heart, leading to a decrease in heart rate, cardiac output, systolic and diastolic blood pressure .

Biochemical Pathways

The inhibition of beta-1-adrenergic receptors disrupts the normal sympathetic stimulation of the heart. This leads to a decrease in the rate and force of heart contractions, reducing the heart’s demand for oxygen

Pharmacokinetics

Betaxolol, the parent compound, is known to have a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . Betaxolol is also a substrate of CYP3A4 and P-glycoprotein .

属性

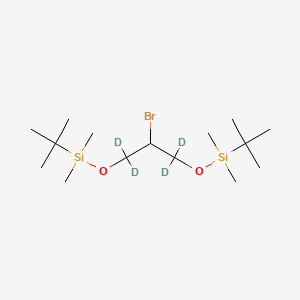

IUPAC Name |

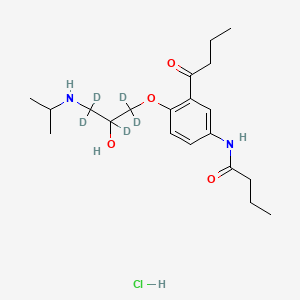

1-[4-(2-butoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3/c1-4-5-11-21-12-10-16-6-8-18(9-7-16)22-14-17(20)13-19-15(2)3/h6-9,15,17,19-20H,4-5,10-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCUROGLDRTSBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC1=CC=C(C=C1)OCC(CNC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride | |

CAS RN |

1329613-85-5 |

Source

|

| Record name | 1-(4-(2-Butoxyethyl)phenoxy)-3-((1-methylethyl)amino)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(2-BUTOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R44AXK66UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)

![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)